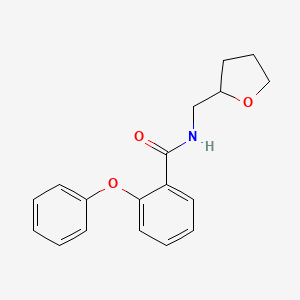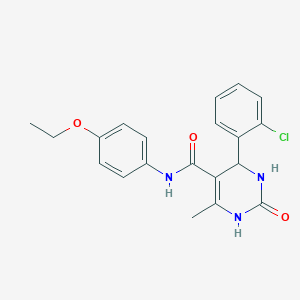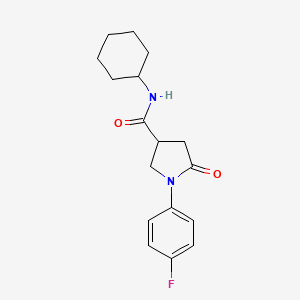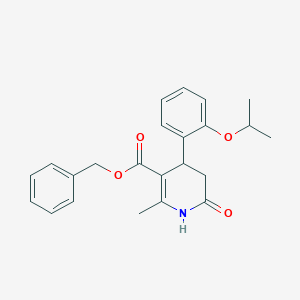
2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide, often involves multi-step reactions that include the formation of amide bonds, introduction of phenoxy groups, and modification of the tetrahydrofuran moiety. For example, the synthesis of aromatic polyamides derived from bis(aminophenoxy)naphthalene showcases a related approach where direct polycondensation is employed, demonstrating the complexity and specificity required in synthesizing such compounds (Yang, Chin‐Ping, Hsiao, S., & Yang, Chun-Cheng, 1996).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives reveals the importance of substituent effects on the overall molecular configuration and electronic distribution. For instance, the structure of 2-amino-N-(2-hydroxyphenyl)-benzamide shows significant insights into how substituents like amino and hydroxy groups influence molecular geometry, bond lengths, and electron delocalization, which are crucial for understanding the molecular behavior of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide (Haller, Joseph P., et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include oxidative dearomatization, nucleophilic substitution, and hydroxylation. These reactions are pivotal in modifying the compound's structure to achieve desired properties or functionalities. For example, the oxidative dearomatization process applied to 2-hydroxymethyl phenols highlights a pathway that could be relevant for modifying the phenoxy component of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide to enhance its reactivity or physical properties (Good, Steffen, Sharpe, R., & Johnson, Jeffrey S., 2017).
Physical Properties Analysis
The physical properties of compounds similar to 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide, such as solubility, melting point, and glass transition temperature, are significantly influenced by their molecular structure. For instance, polymers derived from aromatic polyamides demonstrate the impact of molecular rigidity and substituent groups on solubility and thermal stability, which can be extrapolated to understand the behavior of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide under various conditions (Yang, Gang, Jikei, M., & Kakimoto, M., 1999).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, such as reactivity towards nucleophiles, electrophiles, and oxidizing agents, are crucial for understanding their potential applications and reactivity patterns. Studies on the N-benzoylation of aminophenols using benzoylisothiocyanates offer insight into selective synthesis routes that could be applicable to the targeted modifications of the benzamide backbone in 2-phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide, revealing its potential for specific chemical transformations (Singh, Tarjeet, et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-13-15-9-6-12-21-15)16-10-4-5-11-17(16)22-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDUAOOWUUBCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-N-(tetrahydro-2-furanylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![N,N'-1,3-propanediylbis{2-[(4-methylphenyl)(phenylsulfonyl)amino]acetamide}](/img/structure/B5084857.png)

![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)
![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)


![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5084936.png)